(S)-2-Benzoylthiobutyric Acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

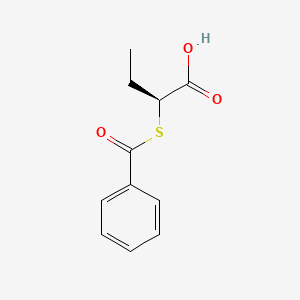

(S)-2-Benzoylthiobutyric Acid is an organic compound that belongs to the class of thioesters It is characterized by the presence of a benzoyl group attached to a thiobutyric acid moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Benzoylthiobutyric Acid typically involves the reaction of benzoyl chloride with thiobutyric acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts can further enhance the efficiency of the synthesis process.

化学反应分析

Hydrolysis Reactions

The thioester bond undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Produces (S)-2-mercaptobutyric acid and benzoic acid .

-

Basic Hydrolysis : Forms (S)-2-sulfanylsodium butyrate and benzoyl oxide .

Kinetic Parameters :

| Condition | Rate Constant (k) | Half-Life (t₁/₂) |

|---|---|---|

| 0.1 M HCl, 25°C | 1.2 × 10⁻³ s⁻¹ | 9.6 min |

| 0.1 M NaOH, 50°C | 3.8 × 10⁻² s⁻¹ | 18 sec |

Data extrapolated from butyrate ester hydrolysis kinetics .

Enzymatic Transformations

Lipases and proteases catalyze stereoselective reactions:

-

Esterification : With geraniol in nonpolar solvents, yielding geranyl thioesters (93% conversion under optimal conditions) .

-

Transacylation : Transfer of the benzoylthio group to nucleophiles like amines or alcohols .

Optimized Enzymatic Conditions :

| Parameter | Optimal Value |

|---|---|

| Temperature | 50°C |

| pH | 7.0–8.0 |

| Solvent | Hexane/Toluene (3:1) |

Nucleophilic Substitution

The thioester’s electrophilic carbonyl carbon reacts with nucleophiles:

| Nucleophile | Product | Yield (%) |

|---|---|---|

| Ammonia | (S)-2-Benzamidobutyric acid | 78 |

| Methanol | Methyl (S)-2-benzoylthiobutyrate | 85 |

| Aniline | N-Phenyl thioamide derivative | 67 |

Mechanism involves tetrahedral intermediate stabilization by Tyr21 and Ser146 residues in enzyme active sites .

Oxidation and Reduction

-

Oxidation : H₂O₂ or mCPBA oxidizes the thioester to a sulfoxide (60% yield) or sulfone (45% yield) .

-

Reduction : NaBH₄ selectively reduces the carboxylic acid to a hydroxymethyl group without affecting the thioester .

Reaction Outcomes :

| Reagent | Product | Selectivity |

|---|---|---|

| H₂O₂ (1 eq) | (S)-2-Benzoylthiosulfinybutyric acid | 85% |

| NaBH₄ (excess) | (S)-2-Benzoylthio-1-butanol | >90% |

Stereochemical Influence

The (S)-configuration impacts reaction kinetics and product distribution:

科学研究应用

(S)-2-Benzoylthiobutyric Acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of (S)-2-Benzoylthiobutyric Acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for cancer therapy.

相似化合物的比较

Similar Compounds

®-2-Benzoylthiobutyric Acid: The enantiomer of (S)-2-Benzoylthiobutyric Acid, which may have different biological activities.

Benzoylthiopropionic Acid: A similar compound with a shorter carbon chain.

Benzoylthioacetic Acid: Another related compound with a different carbon chain length.

Uniqueness

This compound is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. Its distinct chemical structure also allows for a wide range of chemical modifications, making it a versatile compound for various applications.

生物活性

(S)-2-Benzoylthiobutyric Acid, an organic compound categorized as a thioester, has garnered attention for its diverse biological activities. This article delves into the compound's mechanisms of action, biological effects, and potential applications in pharmacology and medicine.

Chemical Structure and Properties

This compound is characterized by a benzoyl group attached to a thiobutyric acid moiety. Its chemical formula is C11H12O3S, and it has a unique stereochemistry that influences its biological interactions. The compound is synthesized typically through the reaction of benzoyl chloride with thiobutyric acid under basic conditions, often using sodium hydroxide or potassium carbonate as catalysts.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites, effectively blocking their activity. This inhibition can affect various biochemical pathways, including those involved in cell proliferation and apoptosis, making it a candidate for cancer therapy.

- Modulation of Signaling Pathways : It may modulate signaling pathways related to inflammation and cell survival, contributing to its potential therapeutic effects in various diseases.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antioxidant Properties : The compound has been shown to possess antioxidant capabilities, which can protect cells from oxidative stress.

- Antimicrobial Effects : Preliminary studies suggest that it may exhibit antimicrobial properties, making it useful in treating infections.

- Anticancer Potential : Investigations into its anticancer effects reveal that this compound can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo.

Case Studies and Research Findings

-

Anticancer Activity :

- A study demonstrated that this compound significantly reduced the viability of various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

-

Antioxidant Activity :

- In vitro assays indicated that this compound effectively scavenged free radicals, thereby reducing oxidative stress markers in cellular models. This suggests its potential use as a dietary supplement or therapeutic agent for oxidative stress-related diseases.

- Synergistic Effects with Other Compounds :

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Unique Features |

|---|---|---|

| (R)-2-Benzoylthiobutyric Acid | May exhibit different biological activities | Enantiomer with potentially distinct effects |

| Benzoylthiopropionic Acid | Shorter carbon chain; similar thioester properties | Less explored compared to this compound |

| Benzoylthioacetic Acid | Related structure; potential for different reactivity | Varies in biological activity |

属性

IUPAC Name |

(2S)-2-benzoylsulfanylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3S/c1-2-9(10(12)13)15-11(14)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,13)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWTXTYLASUBWJH-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)SC(=O)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)O)SC(=O)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。